tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)6-4-5-9(12)13/h9H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGHJHZAPZENOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2169182-21-0 | |
| Record name | tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a tert-butyl ester with an amine in the presence of a suitable catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from 0°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target molecules, thereby modulating their activity . This compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Spirocyclic Analogs
Key Structural and Functional Differences
- Amino vs. Diazaspiro Systems: The target compound’s primary amine at position 5 contrasts with diazaspiro analogs (e.g., 2,6-diazaspiro in ), which offer secondary amines for dual functionalization. Diazaspiro systems are more basic and enable chelation or salt formation .
- Oxa vs. Azaspiro Rings : Analogs with 5-oxa (e.g., ) introduce an oxygen atom, increasing polarity and hydrogen-bonding capacity compared to the all-carbon spiro system.
- Fluorinated Derivatives : The 6,6-difluoro analog leverages fluorine’s electronegativity to enhance bioavailability and metabolic stability, a feature absent in the target compound.
Q & A
Q. What are the recommended storage conditions to ensure the compound’s stability?
The compound should be stored refrigerated (2–8°C) in a tightly sealed container, protected from moisture and light, and kept upright to prevent leakage. Storage in a dry, well-ventilated environment is critical to avoid degradation .
| Parameter | ||
|---|---|---|
| Temperature | Refrigerated | 2–8°C |
| Container Handling | Tightly closed, upright | Sealed in dry container |
| Environmental | Dry, well-ventilated | Dark, dry |
Q. What personal protective equipment (PPE) is required during handling?
- Skin protection: Chemical-resistant gloves (e.g., nitrile) and a full-body protective suit. Gloves must be inspected before use and disposed of properly after contamination .
- Eye protection: Safety goggles to prevent splashes. In case of exposure, flush eyes with water for ≥15 minutes .
- Respiratory protection: Use a self-contained breathing apparatus if aerosolization occurs .
Q. What first aid measures are necessary for accidental exposure?
- Eye contact: Immediately flush with water for 15 minutes; remove contact lenses and seek medical attention .
- Skin contact: Wash thoroughly with water and soap; remove contaminated clothing .
- Inhalation: Move to fresh air; administer oxygen if breathing is difficult .
Advanced Research Questions
Q. How should researchers address the absence of toxicological data in experimental design?
Given the lack of acute toxicity, mutagenicity, or carcinogenicity data (Section 11.1, ), adopt precautionary principles:
- Conduct preliminary in vitro assays (e.g., Ames test for mutagenicity).
- Use lower doses in in vivo studies and include control groups to monitor adverse effects.
- Implement containment protocols (e.g., fume hoods, double-gloving) to minimize exposure .
Q. What methodologies ensure safe disposal of the compound?
- Waste treatment: Dispose via licensed hazardous waste facilities, adhering to local regulations. Contaminated packaging must be treated as unused product .
- Spill management: Absorb spills with inert materials (e.g., sand), collect in sealed containers, and avoid drainage contamination .
Q. How can structural integrity be validated after prolonged storage?
- Analytical techniques: Use NMR (1H/13C) and mass spectrometry to compare stored samples with reference spectra.
- Purity assessment: Conduct HPLC with UV detection to quantify degradation products.
- Stability indicators: Monitor color changes or precipitation, which may signal hydrolysis or oxidation .
Q. What environmental precautions are critical during large-scale use?
- Prevent release: Use closed-system transfers and secondary containment to avoid environmental contamination .
- Ecotoxicity mitigation: Although no bioaccumulation data exists (Section 12.3, ), treat waste streams with activated carbon to adsorb residual compound .
Data Contradiction Analysis
Q. How to resolve discrepancies between stability claims and observed degradation?
- Hypothesis testing: If degradation occurs despite proper storage, evaluate environmental factors (e.g., humidity, light exposure) using stability chambers.
- Degradation profiling: Isolate byproducts via column chromatography and characterize them via LC-MS to identify degradation pathways.
- Method optimization: Adjust storage conditions (e.g., argon atmosphere) based on empirical findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
